molecular formula C12H17N3O4 B1428307 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1280214-48-3

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No. B1428307
CAS RN: 1280214-48-3
M. Wt: 267.28 g/mol
InChI Key: XFFLLSTVIDHWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid” is a chemical compound with the molecular formula C12H17N3O4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.3 g/mol . Other physical and chemical properties such as melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound is involved in the synthesis of substituted pyrazinecarboxamides. These compounds show significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. One derivative demonstrated a notable effect against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain (Doležal et al., 2006).

Chemical Reactivity and Conversion

  • The compound is used in the synthesis of 5,6-Dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing its reactivity and utility in chemical transformations (Nikulnikov et al., 2009).

Development of Heterocyclic Compounds

  • 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid plays a role in the synthesis of various heterocyclic compounds, which have potential pharmacological actions (Mironovich & Shcherbinin, 2014).

Building Block for Synthesis

  • The compound acts as a building block in concise syntheses, aiding in the development of complex chemical structures for various applications (Shu et al., 2012).

Participation in Pfitzinger Reaction

  • It is involved in the Pfitzinger reaction, leading to the synthesis of quinoline-4-carboxylic acids fused with heterocycles (Moskalenko et al., 2011).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions or applications of this compound are not specified in the search results . It’s possible that this compound could have potential uses in various chemical reactions or as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as a rigid linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . It interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of the compound to specific sites on the target proteins, thereby promoting their ubiquitination and subsequent degradation by the proteasome.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the stability and activity of various proteins within the cell, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation . These effects are mediated through its interactions with key regulatory proteins and enzymes involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s mechanism of action involves the inhibition of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause alterations in cellular processes, which may be attributed to its gradual degradation and the accumulation of degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target protein levels. At higher doses, it can cause adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its role in modulating key metabolic processes . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are influenced by its localization within the cell, affecting its interactions with target proteins and enzymes . These localization patterns are critical for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-9(7-14)8(6-13-15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFLLSTVIDHWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1280214-48-3
Record name 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Reactant of Route 4
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Reactant of Route 5
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.